Cyclopentylphenylacetic acid, (R)-
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Overview
Description
Cyclopentylphenylacetic acid, ®-, is an organic compound with the molecular formula C13H16O2. It is characterized by a cyclopentyl group attached to a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylphenylacetic acid, ®-, can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with benzyl cyanide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of cyclopentylphenylacetic acid, ®-, often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cyclopentylphenylacetic acid, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or cyclopentyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with different functional groups replacing the phenyl or cyclopentyl groups
Scientific Research Applications
Cyclopentylphenylacetic acid, ®-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of cyclopentylphenylacetic acid, ®-, involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Cyclopentylphenylacetic acid, ®-, can be compared with other similar compounds such as:
Cyclopentylphenylacetic acid, (S)-: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activities.
Phenylacetic acid derivatives: Compounds with similar structural features but different substituents on the phenyl or acetic acid moieties.
Cyclopentyl derivatives: Compounds with a cyclopentyl group attached to different functional groups
Uniqueness: Cyclopentylphenylacetic acid, ®-, is unique due to its specific stereochemistry and the combination of cyclopentyl and phenylacetic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
73495-21-3 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(2R)-2-cyclopentyl-2-phenylacetic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t12-/m0/s1 |
InChI Key |
BCJIDGDYYYBNNB-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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